molecular formula C10H8FNO2 B13709372 3-(2-Cyano-5-fluorophenyl)propanoic Acid

3-(2-Cyano-5-fluorophenyl)propanoic Acid

Cat. No.: B13709372
M. Wt: 193.17 g/mol
InChI Key: FXRQFHZZASCVAD-UHFFFAOYSA-N
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Description

3-(2-Cyano-5-fluorophenyl)propanoic Acid is an organic compound with the molecular formula C10H8FNO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a cyano group at the 2-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyano-5-fluorophenyl)propanoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyano-5-fluorobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 2-cyano-5-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms 3-(2-Cyano-5-fluorophenyl)acrylic acid.

    Hydrogenation: The resulting 3-(2-Cyano-5-fluorophenyl)acrylic acid is then subjected to catalytic hydrogenation using a palladium catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyano-5-fluorophenyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces amines.

    Substitution: Produces various substituted phenylpropanoic acids.

Scientific Research Applications

3-(2-Cyano-5-fluorophenyl)propanoic Acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-(2-Cyano-5-fluorophenyl)propanoic Acid involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)propanoic Acid: Lacks the cyano group, which affects its reactivity and applications.

    2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic Acid: Has a similar structure but with a methyl group, which alters its chemical properties.

Uniqueness

3-(2-Cyano-5-fluorophenyl)propanoic Acid is unique due to the presence of both the cyano and fluorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

3-(2-cyano-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C10H8FNO2/c11-9-3-1-8(6-12)7(5-9)2-4-10(13)14/h1,3,5H,2,4H2,(H,13,14)

InChI Key

FXRQFHZZASCVAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCC(=O)O)C#N

Origin of Product

United States

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